3-(1-(tert-Butoxycarbonyl)azetidin-2-yl)propanoic acid 3-(1-(tert-Butoxycarbonyl)azetidin-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1780082-64-5
VCID: VC5972615
InChI: InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-6-8(12)4-5-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
SMILES: CC(C)(C)OC(=O)N1CCC1CCC(=O)O
Molecular Formula: C11H19NO4
Molecular Weight: 229.276

3-(1-(tert-Butoxycarbonyl)azetidin-2-yl)propanoic acid

CAS No.: 1780082-64-5

Cat. No.: VC5972615

Molecular Formula: C11H19NO4

Molecular Weight: 229.276

* For research use only. Not for human or veterinary use.

3-(1-(tert-Butoxycarbonyl)azetidin-2-yl)propanoic acid - 1780082-64-5

Specification

CAS No. 1780082-64-5
Molecular Formula C11H19NO4
Molecular Weight 229.276
IUPAC Name 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]propanoic acid
Standard InChI InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-6-8(12)4-5-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Standard InChI Key JIBKOWDKEKHEEY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC1CCC(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 3-(1-(tert-butoxycarbonyl)azetidin-2-yl)propanoic acid comprises:

  • Azetidine ring: A saturated four-membered nitrogen heterocycle, which introduces ring strain (approximately 25–30 kcal/mol) that influences reactivity.

  • Boc protection: The tert-butoxycarbonyl group shields the azetidine nitrogen, enhancing stability during synthetic manipulations .

  • Propanoic acid moiety: Provides a carboxylic acid functional group for further derivatization or interaction with biological targets.

The molecular formula is C11H19NO4, with a theoretical molecular weight of 229.27 g/mol. Key bond angles and lengths derived from computational models (e.g., PubChem’s 3D conformer data ) suggest that the azetidine ring adopts a puckered conformation, while the Boc group occupies an equatorial position to minimize steric hindrance.

Table 1: Comparative Structural Data for Azetidine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
3-(1-Boc-azetidin-3-yl)propanoic acidC11H19NO4229.27Boc-protected azetidine, COOH
2-(1-Boc-azetidin-3-yl)malonic acidC11H17NO6259.26Boc-azetidine, malonic acid
3-(Boc-azetidin-3-ylmethoxy)propanoic acidC12H21NO5259.30Ether linkage, Boc, COOH

Synthesis and Reactivity

Synthetic Routes

The synthesis of Boc-protected azetidine derivatives typically involves sequential steps:

  • Azetidine ring formation: Cyclization of γ-chloroamines or [2+2] cycloadditions, though yields remain modest due to ring strain.

  • Boc protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine), achieving >90% efficiency under anhydrous conditions .

  • Propanoic acid incorporation: Mitsunobu reaction or alkylation strategies to attach the carboxylic acid moiety, with purification via column chromatography.

For the 2-yl isomer, stereoselective synthesis remains challenging. Asymmetric catalysis using chiral auxiliaries or enzymes (e.g., lipases) may be required to control the configuration at the azetidine C2 position.

Reactivity Profile

  • Boc deprotection: Achieved with trifluoroacetic acid (TFA) in dichloromethane, yielding the free amine for subsequent coupling reactions .

  • Carboxylic acid derivatization: Esterification, amidation, or conversion to acyl chlorides using reagents like thionyl chloride.

  • Ring-opening reactions: Nucleophilic attack at the azetidine β-carbon under acidic conditions, forming β-amino alcohols or thioethers.

Biological Activity and Mechanism

Target Engagement

While direct studies on 3-(1-Boc-azetidin-2-yl)propanoic acid are sparse, structural analogs demonstrate:

  • ACC inhibition: Malonic acid derivatives (e.g., 2-(1-Boc-azetidin-3-yl)malonic acid) suppress acetyl-CoA carboxylase (ACC) activity, reducing malonyl-CoA levels by 40–60% in hepatocytes.

  • PROTAC integration: Boc-azetidine-propanoic acid serves as a rigid linker in proteolysis-targeting chimeras (PROTACs), enhancing ternary complex formation between E3 ligases and target proteins.

Table 2: Biochemical Activity of Azetidine Carboxylic Acid Derivatives

CompoundTargetIC50/EC50Biological Effect
2-(1-Boc-azetidin-3-yl)malonic acidACC1/ACC250–55 nM↓ Fatty acid synthesis
3-Boc-azetidin-3-ylpropanoic acidUbiquitin ligaseN/AFacilitates protein degradation

Applications in Scientific Research

Medicinal Chemistry

  • Prodrug development: The Boc group enables controlled release of active amines in physiological environments, as demonstrated in pH-sensitive drug delivery systems .

  • Kinase inhibitor scaffolds: Azetidine rings mimic transition states in ATP-binding pockets, improving inhibitor selectivity (e.g., in EGFR tyrosine kinase inhibitors).

Material Science

  • Self-assembling monomers: Carboxylic acid groups facilitate hydrogen-bonded networks in supramolecular polymers, with azetidine rigidity enhancing thermal stability (Tg > 150°C) .

Comparative Analysis with Related Compounds

Stereochemical Considerations

The azetidin-2-yl isomer exhibits distinct spatial orientation compared to the 3-yl analog:

  • Steric effects: The C2 substitution positions the propanoic acid chain closer to the Boc group, potentially hindering enzyme active site access.

  • Electronic profiles: DFT calculations suggest a 0.15 eV higher HOMO energy for the 2-yl isomer, increasing susceptibility to electrophilic attack.

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